molecular formula C18H16ClN3O2 B14979311 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide

Cat. No.: B14979311
M. Wt: 341.8 g/mol
InChI Key: LZTATPWIPUCEPG-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities, and a chlorophenyl group, which contributes to its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the chlorophenyl group. One common method involves the cyclization of a hydrazide with a nitrile in the presence of an acid catalyst to form the oxadiazole ring. The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects . The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives and chlorophenyl-containing molecules. Examples include:

Uniqueness

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide is unique due to its specific combination of the 1,2,4-oxadiazole ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C18H16ClN3O2/c1-11(2)17(23)20-15-9-5-13(6-10-15)18-21-16(22-24-18)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,23)

InChI Key

LZTATPWIPUCEPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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